N-[(3S,4S)-4-Methoxyoxolan-3-yl]prop-2-enamide
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Overview
Description
“N-[(3S,4S)-4-Methoxyoxolan-3-yl]prop-2-enamide” is a compound containing an oxolane (a five-membered ring containing an oxygen) and a prop-2-enamide group (a carbon-carbon double bond adjacent to an amide group). The presence of these functional groups suggests that it may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains an oxolane ring, a methoxy group, and a prop-2-enamide group. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an oxolane ring could potentially make this compound more soluble in polar solvents. The prop-2-enamide group might make the compound reactive towards certain chemicals .Mechanism of Action
Safety and Hazards
Without specific information on this compound, it’s hard to provide accurate safety and hazard information. As with any chemical, safe handling practices should be followed to minimize risk.
Future Directions
Properties
IUPAC Name |
N-[(3S,4S)-4-methoxyoxolan-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-8(10)9-6-4-12-5-7(6)11-2/h3,6-7H,1,4-5H2,2H3,(H,9,10)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJSOJAYQCQMPA-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@@H]1NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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